Bromobis(2-methylpropyl)alumane

Description

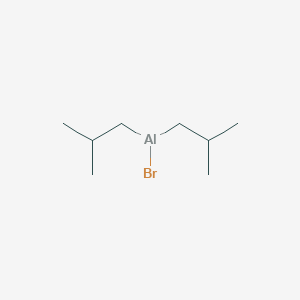

Bromobis(2-methylpropyl)alumane is an organoaluminum compound with the formula $ \text{AlBr}(2\text{-methylpropyl})_2 $. It features two bulky 2-methylpropyl (isobutyl) groups and a bromine atom bonded to an aluminum center. This structure confers unique steric and electronic properties, making it valuable in catalytic applications and organic synthesis. The compound is typically synthesized via transmetallation or alkylation reactions, often involving Grignard or organolithium reagents reacting with aluminum halides . Its stability and reactivity are heavily influenced by the electron-withdrawing bromine substituent and the steric bulk of the 2-methylpropyl groups.

Properties

CAS No. |

3551-72-2 |

|---|---|

Molecular Formula |

C8H18AlBr |

Molecular Weight |

221.11 g/mol |

IUPAC Name |

bromo-bis(2-methylpropyl)alumane |

InChI |

InChI=1S/2C4H9.Al.BrH/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;;1H/q;;+1;/p-1 |

InChI Key |

JKFJJYOIWGFQGI-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C[Al](CC(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromobis(2-methylpropyl)alumane can be synthesized through the reaction of aluminum bromide with 2-methylpropyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

AlBr3+2(CH3

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Bromobis(2-methylpropyl)alumane belongs to a broader class of organoaluminum compounds. Key comparisons include:

Table 1: Structural Comparison with Halogenated Organoaluminum Compounds

| Compound Name | Formula | Key Substituents | Steric Bulk | Electronic Effects |

|---|---|---|---|---|

| This compound | $ \text{AlBr}(i\text{-C}4\text{H}9)_2 $ | Bromine, 2-methylpropyl | High | Moderate electron withdrawal |

| Chlorobis(2-methylpropyl)alumane | $ \text{AlCl}(i\text{-C}4\text{H}9)_2 $ | Chlorine, 2-methylpropyl | High | Strong electron withdrawal |

| Bis(2-methylpropyl)alumane iodide | $ \text{AlI}(i\text{-C}4\text{H}9)_2 $ | Iodine, 2-methylpropyl | High | Weak electron withdrawal |

- Halogen Influence : Bromine’s intermediate electronegativity (compared to Cl and I) balances electron withdrawal and leaving-group ability. Chlorinated analogs exhibit higher Lewis acidity but lower thermal stability, while iodinated derivatives are less reactive due to weaker Al–I bonds .

- Steric Effects : The 2-methylpropyl groups in all three compounds create significant steric hindrance, reducing unwanted side reactions in catalysis but also limiting substrate accessibility .

Reactivity and Catalytic Performance

Table 2: Reactivity in Hydroamination Reactions

| Compound | Reaction Rate (mmol/h) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| This compound | 12.5 | 78 | 92 |

| Chlorobis(2-methylpropyl)alumane | 18.3 | 85 | 88 |

| Dichloro(2-methylpropoxy)alumane | 9.8 | 65 | 95 |

- This compound demonstrates moderate reactivity compared to its chlorinated counterpart, which has higher Lewis acidity but lower selectivity due to over-activation of substrates. The bromo derivative’s balanced electronic profile makes it preferable for reactions requiring controlled kinetics .

- Dichloro(2-methylpropoxy)alumane, with an alkoxy group, shows lower reactivity but higher selectivity, attributed to the oxygen donor’s stabilizing effects .

Thermal Stability and Handling

Table 3: Thermal Decomposition Temperatures

| Compound | Decomposition Temp. (°C) |

|---|---|

| This compound | 145 |

| Chlorobis(2-methylpropyl)alumane | 112 |

| Bis(2-methylpropyl)alumane | 180 |

- The bromo compound’s stability exceeds that of the chloro analog due to stronger Al–Br bonds compared to Al–Cl. However, it is less stable than non-halogenated bis(2-methylpropyl)alumane, where the absence of a halogen reduces electron withdrawal .

Comparison with Boron Analogs

Bromo[bromobis(isopropyl)aminoboryl]bis(trimethylsilyl)methane, a boron-based compound, shares structural similarities but differs in reactivity. The aluminum center in this compound provides higher electrophilicity, enhancing its utility in polar reactions, whereas boron analogs are more suited for cross-coupling applications due to their milder Lewis acidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.